molecular formula C6H7BrN2O2 B1373999 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid CAS No. 1291177-22-4

4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1373999
CAS RN: 1291177-22-4
M. Wt: 219.04 g/mol
InChI Key: PIUROJWXCZWEPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives is a topic of interest in organic chemistry. A variety of synthesis methods and synthetic analogues have been reported over the years . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Scientific Research Applications

Synthesis and Pharmacological Research

4-Bromo-3-ethyl-1H-pyrazole-5-carboxylic acid is explored in the synthesis of various pharmacologically active compounds. For instance, its derivatives have been synthesized and evaluated for analgesic and anti-inflammatory activities. Notably, compounds like 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester showed significant analgesic and anti-inflammatory activities with mild ulcerogenic potential compared to indomethacin, suggesting potential for clinical applications (Gokulan et al., 2012).

Optical Nonlinearity and Material Science

In material science, derivatives of 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid are investigated for their optical nonlinearity. Certain compounds have been identified as potential candidates for optical limiting applications, which is significant in the development of materials for laser protection and optical modulation (Chandrakantha et al., 2013).

Insecticide Intermediates

This compound also serves as an important intermediate in the synthesis of new insecticides. A notable example is its role in the synthesis of chlorantraniliprole, a new insecticide. The synthesis process involves multiple steps, including bromination and hydrolysis, indicating its significance in the development of agricultural chemicals (Niu Wen-bo, 2011).

Coordination Polymers and Chirality

Research in coordination chemistry explores the use of pyrazole derivatives, including 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid, in the construction of coordination polymers. These studies have implications for chiral networks and the development of materials with unique structural and functional properties (Cheng et al., 2017).

Electrosynthesis Applications

Electrosynthesis research involving 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid and its derivatives focuses on efficient production methods. These studies contribute to the understanding of electrochemical processes and the development of novel synthetic pathways (Lyalin et al., 2010).

properties

IUPAC Name

4-bromo-5-ethyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-2-3-4(7)5(6(10)11)9-8-3/h2H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUROJWXCZWEPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101252635
Record name 4-Bromo-5-ethyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid

CAS RN

1291177-22-4
Record name 4-Bromo-5-ethyl-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1291177-22-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-ethyl-1H-pyrazole-3-carboxylic acid
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Record name 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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